1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C20H20BrN3OS and a molecular weight of 430.37 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a tetrahydrothienoisoquinoline core.
Preparation Methods
The synthetic routes and reaction conditions for 1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE are not extensively documented in the available literature. . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research.
Chemical Reactions Analysis
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE derivatives: These compounds have similar core structures but differ in the substituents attached to the core.
Thienoisoquinoline analogs: Compounds with similar thienoisoquinoline cores but different functional groups.
Bromophenyl derivatives: Compounds with bromophenyl groups attached to different core structures.
Properties
Molecular Formula |
C20H20BrN3OS |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C20H20BrN3OS/c1-2-15-13-5-3-4-6-14(13)16-17(22)18(26-20(16)24-15)19(25)23-12-9-7-11(21)8-10-12/h7-10H,2-6,22H2,1H3,(H,23,25) |
InChI Key |
SBDNTHHKKLLULA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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